molecular formula C26H34 B1308494 1-[4-(1-Adamantyl)phenyl]adamantane CAS No. 10509-15-6

1-[4-(1-Adamantyl)phenyl]adamantane

Cat. No. B1308494
CAS RN: 10509-15-6
M. Wt: 346.5 g/mol
InChI Key: MNBQNKSJJGPYMT-UHFFFAOYSA-N
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Description

The compound "1-[4-(1-Adamantyl)phenyl]adamantane" is a derivative of adamantane, which is a unique and robust tricyclic hydrocarbon consisting of three fused cyclohexane rings. Adamantane derivatives are known for their high thermal stability and have found applications in various fields, including pharmaceuticals and materials science. The adamantane structure serves as a lead structure for drugs in clinical practice due to its physicochemical properties and the ability to improve pharmacokinetics and pharmacodynamics of therapeutic compounds .

Synthesis Analysis

The synthesis of adamantane derivatives often involves multi-step reactions starting from adamantane or its derivatives. For instance, the synthesis of 1,3-bis(4-aminophenyl)adamantane was achieved through a Friedel-Crafts alkylation of 1-adamantanol and acetanilide, followed by hydrolysis, with a total yield rate of 63% . Similarly, the synthesis of polyamides and polyimides from a diamine containing an adamantane group demonstrates the versatility of adamantane in forming polymers with high thermal stability . These syntheses highlight the chemical reactivity of adamantane derivatives and their potential for creating a wide range of new materials.

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantane cage, which typically maintains a stable chair conformation. For example, in 1-(2-Phenylethyl)adamantane, the adamantane cage consists of three fused cyclohexane rings with C—C—C angles close to the ideal 109.5°, indicative of sp3 hybridization . The orientation of substituents on the adamantane framework can significantly influence the overall molecular conformation and properties, as seen in the crystal structure analysis of 1,3-diphenyladamantane .

Chemical Reactions Analysis

Adamantane and its derivatives participate in various chemical reactions, often involving substitutions that leverage the stability of the adamantane core. The Friedel-Crafts alkylation mentioned earlier is a prime example of such reactions, where the adamantane structure is functionalized with aromatic groups . The reactivity of adamantane derivatives allows for the synthesis of complex molecules with specific physical and chemical properties tailored for particular applications.

Physical and Chemical Properties Analysis

Adamantane derivatives exhibit remarkable physical and chemical properties, such as high thermal stability and solubility in polar solvents. Polyamides derived from adamantane-containing diamines have glass transition temperatures ranging from 254-294°C and remain stable up to around 450°C . The crystal structure of adamantane derivatives can lead to unique intermolecular interactions, as seen in the supramolecular triple helical strands formed due to short CH⋯HC contacts in 1,3-diphenyladamantane . These properties make adamantane derivatives suitable for high-performance materials and pharmaceutical applications.

Scientific Research Applications

Liquid Crystalline and Amorphous Molecular Systems

Adamantane derivatives, like 1-[4-(1-Adamantyl)phenyl]adamantane, have been utilized in creating liquid crystalline and amorphous molecular systems. Chen et al. (1995) explored adamantane as an excluded-volume core for synthesizing systems capable of vitrification upon thermal quenching. Notably, derivatives with cholesteryl side arms exhibited smectic A and cholesteric mesophases, while others showed a nematic mesophase. This research indicates the potential of adamantane derivatives in the development of novel materials with unique thermal and structural properties (Chen et al., 1995).

Adamantane-Containing Vinyl Polymers

Adamantane derivatives have also been incorporated into vinyl polymers. Acar et al. (2000) synthesized new methacrylates with adamantane and investigated their effect on the glass transition temperature (Tg) of polymers. The findings showed that adamantane derivatives could significantly elevate the Tg of polymers, highlighting their usefulness in enhancing polymer properties (Acar et al., 2000).

Adamantane-Based Polysiloxane

Another application is in the synthesis of polysiloxane derivatives. Hattori et al. (2008) reported the synthesis of novel polysiloxane with an adamantyl moiety, demonstrating its good solubility in organic solvents and high glass transition temperature. This research suggests the potential of adamantane derivatives in creating new polysiloxane materials with desirable thermal and solubility properties (Hattori et al., 2008).

Adamantane in Molecular and Crystal Structure Studies

Adamantane derivatives are also pivotal in studying molecular and crystal structures. Saeed et al. (2014) synthesized novel adamantane-based thioureas and examined their structural properties through X-ray analysis. These compounds showcased distinct conformational features, influenced by the substitution degree on the thiourea core. This kind of research is crucial for understanding the molecular structures and interactions of adamantane derivatives (Saeed et al., 2014).

Future Directions

The future of adamantane derivatives lies in their potential applications in various fields. Their high reactivity offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . Recent advances in the area of selective C–H functionalization are also promising .

properties

IUPAC Name

1-[4-(1-adamantyl)phenyl]adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34/c1-2-24(26-14-20-8-21(15-26)10-22(9-20)16-26)4-3-23(1)25-11-17-5-18(12-25)7-19(6-17)13-25/h1-4,17-22H,5-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBQNKSJJGPYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1-Adamantyl)phenyl]adamantane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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